molecular formula C5H4Cl2N2O2 B1307787 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 73742-45-7

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1307787
CAS RN: 73742-45-7
M. Wt: 195 g/mol
InChI Key: BXVCXZREYQLVTA-UHFFFAOYSA-N
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Patent
US06479500B1

Procedure details

5-Chloro-6-chloromethyluracil (5.0 g), 2-iminopyrrolidine (6.14 g), and sodium ethoxide (5.24 g) were dissolved in N,N-dimethylformamide (50 ml) and the resultant solution was stirred for 14 hours at room temperature. Subsequently, precipitated crystals were collected through filtration, and the crystals were suspended in water (30 ml). The resultant suspension was neutralized with acetic acid and washed. Subsequently, insoluble matter was collected through filtration and was dissolved in 1N HCl (60 ml). Activated carbon was added to the resultant solution and the mixture was subjected to filtration. The filtrate was concentrated under reduced pressure, and the residue was washed with ethanol, followed by filtration, to thereby obtain 2.68 g of the title compound (38% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][C:7]=1[CH2:8]Cl.[NH:12]=[C:13]1[CH2:17][CH2:16][CH2:15][NH:14]1.[O-]CC.[Na+]>CN(C)C=O>[ClH:1].[Cl:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][C:7]=1[CH2:8][N:14]1[CH2:15][CH2:16][CH2:17][C:13]1=[NH:12] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(NC(NC1CCl)=O)=O
Name
Quantity
6.14 g
Type
reactant
Smiles
N=C1NCCC1
Name
Quantity
5.24 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected through filtration
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
Subsequently, insoluble matter was collected through filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 1N HCl (60 ml)
ADDITION
Type
ADDITION
Details
Activated carbon was added to the resultant solution
FILTRATION
Type
FILTRATION
Details
the mixture was subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethanol
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C(NC(NC1CN1C(CCC1)=N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.